molecular formula C26H16Cl2N2OS B11778197 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile

4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile

Cat. No.: B11778197
M. Wt: 475.4 g/mol
InChI Key: RZICTYOGGQXENJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of the nicotinonitrile core, followed by the introduction of chlorophenyl groups and the thioether linkage. Common reagents used in these steps include chlorinating agents, thiol compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)pyridine
  • **4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)benzene

Uniqueness

The uniqueness of 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-((2-oxo-2-phenylethyl)thio)nicotinonitrile lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H16Cl2N2OS

Molecular Weight

475.4 g/mol

IUPAC Name

4-(2-chlorophenyl)-6-(4-chlorophenyl)-2-phenacylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C26H16Cl2N2OS/c27-19-12-10-17(11-13-19)24-14-21(20-8-4-5-9-23(20)28)22(15-29)26(30-24)32-16-25(31)18-6-2-1-3-7-18/h1-14H,16H2

InChI Key

RZICTYOGGQXENJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N

Origin of Product

United States

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